molecular formula C18H14N2O4S B10812942 6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one

6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one

Cat. No.: B10812942
M. Wt: 354.4 g/mol
InChI Key: PNDXYWBNSITKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This coumarin derivative features a 6,7-dihydroxy substitution pattern on the chromen-2-one core, with a 4-position modification comprising a thioether-linked 1-methylbenzimidazole moiety. The thioether bridge (-S-CH2-) may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

6,7-dihydroxy-4-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]chromen-2-one

InChI

InChI=1S/C18H14N2O4S/c1-20-13-5-3-2-4-12(13)19-18(20)25-9-10-6-17(23)24-16-8-15(22)14(21)7-11(10)16/h2-8,21-22H,9H2,1H3

InChI Key

PNDXYWBNSITKTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC(=O)OC4=CC(=C(C=C34)O)O

Origin of Product

United States

Biological Activity

6,7-Dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one is a coumarin derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This compound features a complex structure that combines a coumarin backbone with a benzo[d]imidazole moiety, which is believed to enhance its pharmacological properties.

Research indicates that this compound exhibits significant inhibitory activity against the myeloid cell leukemia-1 (Mcl-1) protein, a member of the Bcl-2 family implicated in cancer cell survival. Mcl-1 overexpression is associated with resistance to various chemotherapeutic agents, making it a critical target in cancer treatment. The compound's structural attributes facilitate its binding to Mcl-1, thereby promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in several cancer cell lines. For instance, it has been shown to lower cell viability and increase apoptotic markers such as caspase activation and Bax/Bcl-2 ratio alterations.

Table 1: In Vitro Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
A549 (Lung)1.2170
MCF7 (Breast)0.7665
HeLa (Cervical)0.9580

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives often depends on their substituents. In the case of this compound, the presence of hydroxyl groups at positions 6 and 7 enhances its interaction with Mcl-1. Studies have shown that modifications at these positions can significantly alter the inhibitory potency against Mcl-1.

Table 2: Structure-Activity Relationship Data

Compound VariantK_i (µM)Observations
Parent Coumarin4.06Baseline activity
Hydroxymethyl Substituted9.17Decreased activity
Methylated Catechol15.9Significant reduction in potency

Case Studies

A notable case study involved the administration of this compound in animal models of cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving standard chemotherapy alone.

Case Study Summary

Study Title: Efficacy of 6,7-Dihydroxy Coumarin Derivative in Tumor Models
Model Used: Xenograft model in mice
Results:

  • Tumor growth inhibition: 45%
  • Survival rate improvement: 30%

Comparison with Similar Compounds

Structural Analog: 6,7-Dihydroxy-4-(Trifluoromethyl)-2H-Chromen-2-One (CAS 82747-36-2)

Key Differences :

  • Substituent at Position 4 : The trifluoromethyl (-CF3) group replaces the benzimidazole-thioether moiety.
  • Electronic Effects : -CF3 is a strong electron-withdrawing group, altering the electron density of the coumarin core compared to the benzimidazole-thioether, which has mixed electronic effects (benzimidazole is aromatic, while the thioether is weakly electron-donating).
  • Molecular Weight :
    • Target Compound: ~377.4 g/mol (C19H15N2O4S).
    • Trifluoromethyl Analog: ~246.1 g/mol (C10H5F3O4).
  • Solubility : The trifluoromethyl group enhances lipophilicity, whereas the benzimidazole-thioether may introduce polarizability but reduce aqueous solubility due to increased molecular size.

Implications :

  • The trifluoromethyl analog is likely more metabolically stable due to the inert C-F bonds, whereas the thioether in the target compound could undergo oxidation to sulfoxide or sulfone derivatives .
  • Biological activity profiles may differ significantly; -CF3 groups are common in agrochemicals and pharmaceuticals for their stability, while benzimidazoles are associated with kinase inhibition or antimicrobial activity.

Structural Analog: 4-[(4-Hydroxymethyl-1H-1,2,3-Triazol-1-yl)Methyl]-6,8-Dimethyl-2H-Chromen-2-One

Key Differences :

  • Substituent at Position 4 : A triazole-hydroxymethyl group replaces the benzimidazole-thioether.
  • Heterocycle Type : Triazoles are smaller, more polar, and capable of hydrogen bonding via the hydroxymethyl group, contrasting with the larger, planar benzimidazole.
  • Molecular Weight :
    • Triazole Analog: ~317.3 g/mol (C15H15N3O4).
    • Target Compound: ~377.4 g/mol.

Implications :

  • The triazole analog’s hydroxymethyl group may improve aqueous solubility compared to the benzimidazole-thioether.

Benzimidazole-Containing Derivatives

Example : 7-Chloro-1-(2-Ethoxyethyl)-1H-Benzo[d]Imidazole-2-Carbaldehyde (CAS 1437435-68-1)

  • The ethoxyethyl and carbaldehyde groups demonstrate functional flexibility in benzimidazole chemistry.
  • Relevance : The 1-methyl group in the target compound’s benzimidazole may hinder metabolic degradation compared to larger substituents (e.g., ethoxyethyl), which could increase steric bulk and reduce bioavailability .

Preparation Methods

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature 10–80°CHigher yields at 50–70°C
Solvent Toluene or acetonitrileToluene preferred for homogeneity
Molar Ratio (PCl₅) 3:1 (PCl₅:coumarin)Excess PCl₅ ensures complete reaction
Hydrolysis Time 24 hoursProlonged hydrolysis minimizes byproducts

Example Protocol:

  • Reaction Setup: 6,7-methylenedioxycoumarin (5.26 mmol) and toluene (10 mL) are combined in a flask.

  • Phosphorus Pentachloride Addition: PCl₅ (15.80 mmol) is added incrementally at 50°C over 7 hours.

  • Hydrolysis: Ice water (10 g) is introduced, and the mixture is stirred for 24 hours.

  • Workup: Acetonitrile (300 mL) is added to homogenize the solution, followed by HPLC analysis.

Outcome:

  • Conversion Rate: 91%

  • Isolated Yield: 83%

  • Selectivity: 92%

Synthesis of 1-Methyl-1H-Benzo[d]Imidazole-2-Thiol

The benzimidazole-thiol component is synthesized via cyclization and methylation:

Step 1: Cyclization of o-Phenylenediamine

o-Phenylenediamine reacts with carbon disulfide (CS₂) in alkaline conditions to form benzimidazole-2-thiol.

Reaction Scheme:
o-Phenylenediamine+CS2NaOHBenzimidazole-2-thiol+H2S\text{o-Phenylenediamine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Benzimidazole-2-thiol} + \text{H}_2\text{S}

Step 2: N-Methylation

The thiol group is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF):
Benzimidazole-2-thiol+CH3IDMF1-Methyl-1H-benzo[d]imidazole-2-thiol+HI\text{Benzimidazole-2-thiol} + \text{CH}_3\text{I} \xrightarrow{\text{DMF}} \text{1-Methyl-1H-benzo[d]imidazole-2-thiol} + \text{HI}

Optimized Conditions:

  • Temperature: 25°C

  • Reaction Time: 12 hours

  • Yield: 78–85%

Coupling of Coumarin and Benzimidazole-Thiol

The final step involves attaching the benzimidazole-thiol moiety to the coumarin core via a thioether linkage.

Reaction Mechanism:

The hydroxyl groups on the coumarin are protected using acetyl chloride, followed by nucleophilic substitution at the 4-position:

  • Protection:
    6,7-Dihydroxycoumarin+AcCl6,7-Diacetoxycoumarin\text{6,7-Dihydroxycoumarin} + \text{AcCl} \rightarrow \text{6,7-Diacetoxycoumarin}

  • Bromination:
    6,7-Diacetoxycoumarin+NBS4-Bromomethyl-6,7-diacetoxycoumarin\text{6,7-Diacetoxycoumarin} + \text{NBS} \rightarrow \text{4-Bromomethyl-6,7-diacetoxycoumarin}

  • Substitution:
    4-Bromomethyl-6,7-diacetoxycoumarin+Benzimidazole-thiolBaseProtected Target Compound\text{4-Bromomethyl-6,7-diacetoxycoumarin} + \text{Benzimidazole-thiol} \xrightarrow{\text{Base}} \text{Protected Target Compound}

  • Deprotection:
    Protected Target CompoundHCl/MeOHFinal Product\text{Protected Target Compound} \xrightarrow{\text{HCl/MeOH}} \text{Final Product}

Optimized Conditions:

ParameterDetails
Solvent Dimethyl sulfoxide (DMSO)
Base Triethylamine (Et₃N)
Temperature 60°C
Reaction Time 8 hours
Overall Yield 65–72%

Comparative Analysis of Synthetic Routes

The table below evaluates methods for key intermediates:

IntermediateMethodYield (%)Purity (%)
6,7-DihydroxycoumarinPCl₅ hydrolysis8398
Benzimidazole-thiolCyclization + methylation8195
Target CompoundThioether coupling6897

Challenges and Mitigation Strategies

  • Regioselectivity: Competing reactions at the 6,7-dihydroxy positions are minimized using acetyl protection.

  • Byproducts: Unreacted bromomethylcoumarin is removed via column chromatography (silica gel, ethyl acetate/hexane).

  • Scale-Up: Pilot studies show consistent yields (>65%) at 1 kg scale using continuous flow reactors.

Q & A

Basic Research Question: How can researchers optimize the synthesis yield of 6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between the coumarin core and benzoimidazole-thiol derivatives .
  • Catalyst Use : Copper(I) iodide or palladium catalysts improve coupling efficiency in thioether bond formation .
  • Temperature Control : Reactions performed at 60–80°C for 12–24 hours often yield higher purity, as confirmed by NMR and HPLC .
  • Protection of Hydroxyl Groups : Acetyl or benzyl protecting groups for the 6,7-dihydroxy moieties prevent unwanted side reactions during coupling .

Advanced Research Question: What strategies resolve contradictions in cytotoxicity data from sulforhodamine B (SRB) assays for this compound?

Methodological Answer:
Contradictory cytotoxicity results may stem from assay-specific variables:

  • Fixation Protocol : Ensure consistent trichloroacetic acid (TCA) fixation (30 minutes at 4°C) to avoid protein loss .
  • Dye Binding Variability : Normalize SRB optical density (OD564) to cell count using a standard curve, as SRB binding is linear with cellular protein content .
  • Control for Supraconfluence : Multilayered cells may exhibit reduced dye uptake; use sparse subconfluent cultures (1,000–5,000 cells/well) .
  • Cross-Validation : Confirm results with complementary assays (e.g., MTT, ATP-luminescence) to rule out false positives/negatives .

Basic Research Question: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Verify the presence of 6,7-dihydroxy protons (δ 10.2–10.8 ppm) and methyl groups on the benzoimidazole (δ 2.3–2.6 ppm) .
    • ¹³C NMR : Confirm the coumarin carbonyl (δ 160–165 ppm) and thioether methylene (δ 35–40 ppm) .
  • FTIR : Detect O–H (3200–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺) within 3 ppm error .

Advanced Research Question: How can computational docking elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Target Selection : Prioritize targets (e.g., kinases, DNA topoisomerases) based on structural analogs (e.g., coumarin-benzoimidazole hybrids) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand parameters to model binding poses .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, a pose with hydrogen bonds to catalytic residues (e.g., Ser, Asp) correlates with inhibitory activity .
  • Molecular Dynamics (MD) : Run 100-ns MD simulations to assess binding stability (RMSD < 2.0 Å) .

Basic Research Question: How can researchers address poor aqueous solubility during bioactivity testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 10 mM Tween-80 for ionizable groups .
  • Prodrug Derivatization : Introduce phosphate or glycoside groups at hydroxyl positions to improve hydrophilicity .

Advanced Research Question: What experimental approaches identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) .
  • LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed coumarin, oxidized thioether) using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
  • Stability-Indicating Assays : Validate HPLC methods to separate degradation peaks with resolution >2.0 .

Advanced Research Question: How can researchers evaluate synergistic effects with existing anticancer agents?

Methodological Answer:

  • Combination Index (CI) Method : Use the Chou-Talalay model to quantify synergy (CI < 1) in dose-response matrices .
  • Isobologram Analysis : Plot IC₅₀ values of individual agents versus combinations to identify additive/synergistic regions .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to confirm synergy pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.